molecular formula C9H12ClN B2609130 2-Chloro-5-isopropylaniline CAS No. 1093657-08-9

2-Chloro-5-isopropylaniline

Cat. No.: B2609130
CAS No.: 1093657-08-9
M. Wt: 169.65
InChI Key: FZBQYLAMHUAYOI-UHFFFAOYSA-N
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Description

2-Chloro-5-isopropylaniline is an organic compound with the molecular formula C9H12ClN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the second position and an isopropyl group at the fifth position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-isopropylaniline can be synthesized through several methods. One common method involves the nitration of m-dichlorobenzene using a mixture of sulfuric acid and nitric acid at temperatures between 45 and 55 degrees Celsius for 4 to 5 hours. The resulting product is then subjected to amination using liquid ammonia at high pressure and temperature to obtain this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The specific details of these methods can vary depending on the manufacturer and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-isopropylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the nitro group (if present) to an amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce quinones or other oxidized compounds.

Scientific Research Applications

2-Chloro-5-isopropylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-5-isopropylaniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroaniline: Similar structure but lacks the isopropyl group.

    5-Chloro-2-nitroaniline: Contains a nitro group instead of an isopropyl group.

    2-Isopropylaniline: Similar structure but lacks the chlorine atom.

Uniqueness

2-Chloro-5-isopropylaniline is unique due to the presence of both chlorine and isopropyl groups on the benzene ring. This combination of substituents imparts specific chemical properties and reactivity that distinguish it from other similar compounds .

Properties

IUPAC Name

2-chloro-5-propan-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBQYLAMHUAYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093657-08-9
Record name 2-chloro-5-(propan-2-yl)aniline
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